In-Depth Technical Guide: 4-Bromo-2-fluoro-6-nitrotoluene (CAS Number 502496-34-6)
In-Depth Technical Guide: 4-Bromo-2-fluoro-6-nitrotoluene (CAS Number 502496-34-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-6-nitrotoluene, a key chemical intermediate. It covers its physicochemical properties, a detailed plausible synthesis protocol, its applications in research and development, and essential safety information. The information is presented to support its use in laboratory and industrial settings, particularly in the fields of medicinal chemistry and agrochemical synthesis.
Core Compound Properties
4-Bromo-2-fluoro-6-nitrotoluene is a substituted toluene derivative with the molecular formula C₇H₅BrFNO₂.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group, makes it a valuable and versatile building block in organic synthesis.[2]
| Property | Value | Source(s) |
| CAS Number | 502496-34-6 | [1] |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1][3] |
| IUPAC Name | 5-bromo-1-fluoro-2-methyl-3-nitrobenzene | |
| Appearance | Pale-yellow to yellow-brown solid | |
| Melting Point | 59-62 °C | [1] |
| Boiling Point | 261.7±35.0 °C (Predicted) | [3][4] |
| Density | 1.696±0.06 g/cm³ (Predicted) | [4] |
| Purity | Typically ≥98% (GC) | [1][5] |
Synthesis and Experimental Protocol
A detailed experimental protocol for a similar transformation, the nitration of toluene, provides a strong basis for this synthesis.
Reaction Scheme:
A plausible reaction scheme for the synthesis of 4-Bromo-2-fluoro-6-nitrotoluene.
Detailed Experimental Protocol (Proposed):
This protocol is adapted from established nitration procedures for aromatic compounds.
Materials:
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4-Bromo-2-fluorotoluene
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Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ice
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Deionized Water
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
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Ethanol or Methanol for recrystallization
Equipment:
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Three-necked round-bottom flask
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Dropping funnel
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Thermometer
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
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Crystallization dish
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Büchner funnel and filter flask
Procedure:
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Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling the mixture in an ice bath. The addition should be done portion-wise with constant swirling to ensure proper mixing and to dissipate the heat generated.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 4-bromo-2-fluorotoluene in a minimal amount of a suitable solvent like dichloromethane or use it neat if it is a liquid at the reaction temperature.
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Nitration Reaction: Cool the flask containing the 4-bromo-2-fluorotoluene to 0-5 °C using an ice bath. Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of 4-bromo-2-fluorotoluene. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture below 10 °C.
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Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Collect the organic layer.
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Washing: Wash the organic layer sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude 4-bromo-2-fluoro-6-nitrotoluene.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the final product as a pale-yellow to yellow-brown solid.
Applications in Research and Drug Development
4-Bromo-2-fluoro-6-nitrotoluene is a key intermediate in the synthesis of a wide range of complex organic molecules. Its trifunctional nature allows for selective chemical modifications at three different positions on the aromatic ring, making it a valuable building block for creating diverse chemical libraries.
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Pharmaceutical Synthesis: This compound is a crucial starting material for the synthesis of Active Pharmaceutical Ingredients (APIs).[2] The presence of the bromo, fluoro, and nitro groups provides handles for various chemical transformations, such as nucleophilic aromatic substitution, reduction of the nitro group to an amine, and cross-coupling reactions at the bromine position. These reactions are fundamental in the construction of novel therapeutic agents.[2]
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Agrochemical Development: In the agrochemical industry, 4-Bromo-2-fluoro-6-nitrotoluene is used in the production of pesticides, herbicides, and fungicides.[2] Its structural features are incorporated into the final active ingredients to enhance their biological activity and selectivity.
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Dye and Pigment Industry: The chromophoric properties of the nitrotoluene scaffold make this compound a useful precursor in the synthesis of various dyes and pigments.
Key applications of 4-Bromo-2-fluoro-6-nitrotoluene.
Spectroscopic Data (Predicted)
While publicly available, citable spectra for 4-Bromo-2-fluoro-6-nitrotoluene are limited, the expected spectral characteristics can be predicted based on its structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
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A singlet for the methyl (CH₃) protons, likely in the range of 2.4-2.6 ppm.
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Two aromatic protons appearing as doublets or doublet of doublets in the aromatic region (7.0-8.5 ppm), with coupling constants characteristic of their relative positions and the presence of the fluorine atom.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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A peak for the methyl carbon around 15-25 ppm.
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Six distinct peaks in the aromatic region (110-160 ppm) corresponding to the six carbons of the benzene ring. The carbons attached to the electronegative fluorine, bromine, and nitro groups will be significantly shifted.
IR (Infrared) Spectroscopy:
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Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically appearing around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
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C-H stretching vibrations for the aromatic ring and the methyl group around 2850-3100 cm⁻¹.
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C-Br and C-F stretching vibrations in the fingerprint region.
Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would be expected at m/z 233 and 235 in an approximate 1:1 ratio, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Safety and Handling
4-Bromo-2-fluoro-6-nitrotoluene is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting.
Hazard Identification:
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Signal Word: Warning.
Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
First Aid Measures:
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If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
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If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional consultation. Always refer to the specific SDS for detailed safety and handling information before using this chemical.
